N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of Fluorobenzyl Group: Reacting the thiazole intermediate with 4-fluorobenzyl chloride in the presence of a base.
Acetamide Formation: Finally, coupling the resulting intermediate with 2,6-dimethylaniline under appropriate conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, it may interact with:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- N-(2,6-dimethylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- N-(2,6-dimethylphenyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-13-4-3-5-14(2)19(13)23-18(24)10-17-12-26-20(22-17)25-11-15-6-8-16(21)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFGTZNIFBSBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.